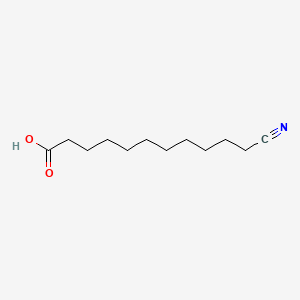
11-Cyanoundecanoic acid
Übersicht
Beschreibung
11-Cyanoundecanoic acid is a chemical compound with the linear formula C12H21NO2 . It is a derivative of undecanoic acid .
Synthesis Analysis
The synthesis of 11-cyanoundecanoic acid involves several steps. In a 1 liter reactor, 265 g (1 mol) of 11-bromoundecanoic acid, 0.002 mol of acetate, 0.8 mol of Na2CO3, and 0.3 mol of K [Fe (CN)6]·3H2O are fully dissolved in 500 mL of DMAc .Molecular Structure Analysis
The molecular formula of 11-Cyanoundecanoic acid is C12H21NO2 . The molecular weight is 211.307 g/mol .Wissenschaftliche Forschungsanwendungen
Physical Properties :
- Zhang Ru-xiang (2002) studied the melting point and refractive index of 11-cyanoundecanoic acid, important for its application in materials like nylon-12. The melting point was determined to be 56.6°C and the refractive index as 1.442 8 (Zhang Ru-xiang, 2002).
Solubility and Applications in Solution Models :
- Dongwei Wei et al. (2011) measured the solubility of 11-cyanoundecanoic acid in cyclohexane, n-hexane, and water, offering insights into its use in various industrial processes (Dongwei Wei et al., 2011).
Separation and Purification Processes :
- Xu Wei-jian (2007) compared different processes for separating and purifying 11-cyanoundecanoic acid, essential for industrial applications (Xu Wei-jian, 2007).
Polymer Chemistry Applications :
- Pavel & Ritter (1991) explored its use in radical polymerization of different esters, demonstrating its utility in creating diverse polymeric materials (Pavel & Ritter, 1991).
- Martino et al. (2014) discussed the synthesis, rheology, and solid-state properties of bio-based polyamide 11, derived from 11-aminoundecanoic acid, in star structures (Martino et al., 2014).
Corrosion Inhibition :
- Sagdinc & Kara (2014) conducted a theoretical study on the corrosion inhibition efficiency of 11-cyanoundecanoic acid phenylamide derivatives, important in protecting metals (Sagdinc & Kara, 2014).
Biosynthesis and Environmental Applications :
- Song & Yoon (1996) synthesized aromatic copolyesters using 11-cyanoundecanoic acid, highlighting its potential in environmental biotechnology (Song & Yoon, 1996).
Crystallography :
- Rigotti et al. (1981) conducted X-ray and electron diffraction studies on different phases of 11-aminoundecanoic acid, aiding in understanding its crystal structure (Rigotti et al., 1981).
Chemical Synthesis and Modifications :
- Jang et al. (2016) described a chemoenzymatic method for synthesizing 11-hydroxyundecanoic acid from ricinoleic acid, which is useful in creating various chemical derivatives (Jang et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
11-cyanoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHZGLKQBYTRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206827 | |
| Record name | 11-Cyanoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Cyanoundecanoic acid | |
CAS RN |
5810-18-4 | |
| Record name | 11-Cyanoundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5810-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Cyanoundecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005810184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Cyanoundecanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11-Cyanoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-cyanoundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-CYANOUNDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B6O27O3HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 11-cyanoundecanoic acid?
A: 11-Cyanoundecanoic acid is primarily recognized as a key intermediate in the synthesis of Nylon-12. []
Q2: How is 11-cyanoundecanoic acid typically synthesized?
A: One method involves the vapor-phase pyrolysis of 1,1′-peroxydicyclohexylamine. This process yields a mixture of products, including 11-cyanoundecanoic acid, decane-1,10-dicarbonimide, caprolactam, and cyclohexanone. []
Q3: What is the melting point of 11-cyanoundecanoic acid and how was it determined?
A: The melting point of 11-cyanoundecanoic acid is 56.6°C. This value was determined after meticulous calibration of the melting point apparatus with reference samples to ensure accuracy and precision. []
Q4: How does temperature affect the solubility of 11-cyanoundecanoic acid in different solvents?
A: The solubility of 11-cyanoundecanoic acid increases with temperature in cyclohexane, n-hexane, and water. This behavior was studied using a static analytical method and the data was successfully correlated with various nonideal solution models, including the Buchowski equation and local composition models like Wilson, NRTL, and UNIQUAC. []
Q5: Can you describe a method for separating 11-cyanoundecanoic acid from a mixture obtained through pyrolysis?
A: A multi-step process can be employed:1. Liquid-Liquid Extraction: The pyrolysis product is mixed with aqueous ammonia and an organic solvent like benzene, toluene, or xylene. This separates the mixture into an oily layer (containing cyclohexanone) and an aqueous layer.2. Distillation: Cyclohexanone is separated from the oily layer via distillation.3. Acidification and Separation: The aqueous layer is acidified to a pH below 4.0 using a mineral acid and heated to 40-100°C. This causes the 11-cyanoundecanoic acid to separate out as a molten layer.4. Purification: The molten 11-cyanoundecanoic acid is washed with hot water to extract any remaining caprolactam. []
Q6: What is the refractive index of 11-cyanoundecanoic acid?
A: The refractive index of 11-cyanoundecanoic acid has been determined to be n 60 Ds = 1.4428. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


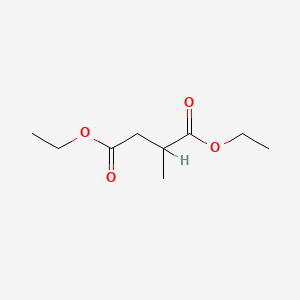

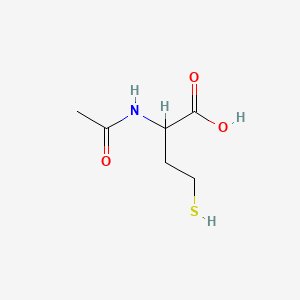
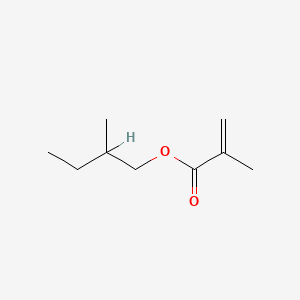
![Propanamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B1618254.png)
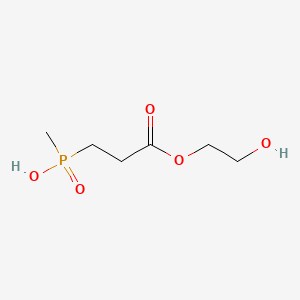


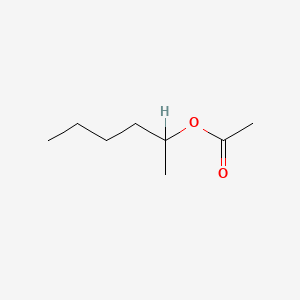
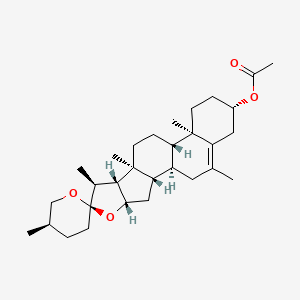
![[(2R,3S,4R,5R,6R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1618261.png)
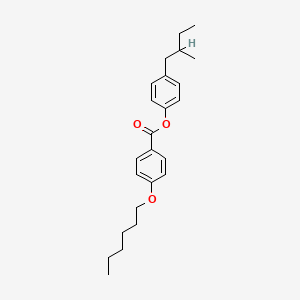

![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxononyl)amino]-, ethyl sulfate](/img/structure/B1618269.png)